molecular formula C15H15BrN2O3 B8355300 N-(4-methoxybenzyl)(5-bromo-2-nitrophenyl)methanamine

N-(4-methoxybenzyl)(5-bromo-2-nitrophenyl)methanamine

Cat. No.: B8355300
M. Wt: 351.19 g/mol
InChI Key: ZEJDGWWKQCFWGR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)(5-bromo-2-nitrophenyl)methanamine is a useful research compound. Its molecular formula is C15H15BrN2O3 and its molecular weight is 351.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

N-[(5-bromo-2-nitrophenyl)methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C15H15BrN2O3/c1-21-14-5-2-11(3-6-14)9-17-10-12-8-13(16)4-7-15(12)18(19)20/h2-8,17H,9-10H2,1H3

InChI Key

ZEJDGWWKQCFWGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of 5-bromo-2-nitrobenzaldehyde (0.46 g, 2.0 mmole (prepared according to a reference: Organic Letters (2003), 5(13), 2251-2253) in DCM (4.0 mL) was added p-methoxybenzyl amine (0.32 mL, 2.4 mmol) and three drops of AcOH. The mixture was stirred at RT for 5 min, after which was added NaB(OAc)3H (0.64 g, 3 mmol) and the entire mixture was stirred for additional 2 hrs. The reaction mixture was quenched with NaHCO3 (aq) and diluted with EtOAc (10 mL). The separated aqueous layer was extracted with EtOAc (2×15 mL) and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated to give a crude residue, which was purified using flash column chromatography (100% hexane to 30% EtOAc/hexanes gradient) to obtain the desired product N-(4-methoxybenzyl)(5-bromo-2-nitrophenyl)methanamine as a pale yellow oil. MS m/e 351 (M+H)+.
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